![molecular formula C21H23N3O4 B4396081 3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4396081.png)
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from various phenyl/aryl/aralkyl/heterocyclic organic acids. These acids are first converted into their corresponding esters, then to hydrazides, and subsequently to oxadiazol derivatives. The targeted compounds are finally synthesized through reactions involving these intermediates in the presence of specific catalysts like N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds is elucidated using spectroscopic techniques like 1H-NMR, 13C-NMR, and mass spectrometry. These methods confirm the presence of oxadiazol rings and their substitution patterns, which are crucial for the compounds' biological activities and chemical properties (Tumosienė et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving oxadiazol derivatives typically include nucleophilic substitution, cyclization, and condensation reactions. These reactions are key to modifying the chemical structure and thus tailoring the biological activities of these compounds. The oxadiazol ring, in particular, is a versatile scaffold that can engage in various chemical reactions to yield compounds with potent biological activities (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are determined through analytical and crystallographic studies. These properties are essential for understanding the compound's stability, formulation potential, and suitability for further development as a therapeutic agent (Wang et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are closely related to the compound's molecular structure. The presence of oxadiazol rings and ether linkages in the compound contributes to its chemical behavior, influencing its interactions with biological targets and its overall pharmacological profile (Chen et al., 2004).
properties
IUPAC Name |
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-4-27-17-9-8-15(13-18(17)26-3)21-23-20(28-24-21)11-10-19(25)22-16-7-5-6-14(2)12-16/h5-9,12-13H,4,10-11H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRVIKYRYSWOAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC(=C3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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